molecular formula C16H15N3O3S2 B2406503 N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 941924-51-2

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2406503
CAS No.: 941924-51-2
M. Wt: 361.43
InChI Key: JRYAULKXPGTTHE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is a novel small molecule based on the privileged benzothiazole scaffold, a structure renowned for its diverse biological activities and significant potential in anticancer and anti-inflammatory drug discovery . The compound integrates a dimethylsulfamoyl benzamide moiety, a feature known to influence physicochemical properties and is present in various bioactive molecules . This structural combination is designed to leverage the unique properties of benzothiazole derivatives, which have demonstrated potent and selective antitumor activity in preclinical models, particularly against hard-to-treat cancer cell lines such as human non-small cell lung cancer (A549, H1299) and epidermoid carcinoma (A431) . The core research value of this compound lies in its potential for dual-action therapy. Chronic inflammation is a critical facilitator of cancer progression, and benzothiazole derivatives have been shown to simultaneously inhibit cancer cell proliferation and reduce the secretion of key pro-inflammatory cytokines like IL-6 and TNF-α . The proposed mechanism of action for such compounds involves the disruption of crucial cell signaling pathways that govern survival and proliferation. Specifically, related active benzothiazole analogs have been demonstrated to promote apoptosis (programmed cell death), arrest the cell cycle, and inhibit cancer cell migration . Mechanistic studies suggest these effects are achieved through the inhibition of the AKT and ERK signaling pathways, which are frequently dysregulated in cancers . Furthermore, structural analogs featuring the benzothiazole core are being actively investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling axis, highlighting the scaffold's relevance in targeted oncology research . This product is intended for research applications only, including in vitro cell-based assays to assess cytotoxicity, studies on apoptosis and cell cycle dynamics, investigation of anti-migratory effects, and exploration of mechanisms involving inflammatory markers and key signaling pathways. It is supplied with high purity and characterized data to ensure reproducible results in your scientific investigations. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-19(2)24(21,22)13-6-3-11(4-7-13)16(20)18-12-5-8-14-15(9-12)23-10-17-14/h3-10H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYAULKXPGTTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide typically involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in a suitable solvent such as benzene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is utilized as a building block for synthesizing more complex molecules. It serves as a reagent in various organic reactions, particularly in the development of new materials with specific properties.

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide has shown significant biological activities:

  • Antibacterial and Antifungal Properties : Research indicates that this compound exhibits potential as an antimicrobial agent. Its mechanism of action involves inhibiting bacterial cell wall synthesis and disrupting fungal cell membranes .
  • Anti-inflammatory Effects : Studies have demonstrated its effectiveness in reducing inflammation by inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response .

Medical Applications

The compound has been investigated for therapeutic applications in treating various diseases:

  • Neurodegenerative Disorders : Recent studies suggest that derivatives of this compound may possess inhibitory activity against enzymes linked to neurodegenerative diseases, potentially leading to new treatments for conditions like Alzheimer's disease .
  • Cancer Treatment : Some sulfonamide derivatives, including this compound, have shown promise as anti-proliferative agents with broad-spectrum antitumor activity compared to conventional anticancer drugs .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory diseases, the compound was tested for its ability to reduce inflammation in animal models. The findings revealed a marked decrease in inflammatory markers, suggesting that it could be beneficial in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is unique due to the presence of both the benzo[d]thiazole and dimethylsulfamoyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a benzamide core with a benzothiazole moiety and a dimethylsulfamoyl group. This combination enhances its solubility and bioavailability, which are critical factors in its therapeutic efficacy.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H17N3O4S2
Molecular Weight357.45 g/mol
SolubilitySoluble in dimethyl sulfoxide (DMSO) and other organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been evaluated against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Mechanism of Action : The compound's antibacterial activity is primarily attributed to its ability to inhibit bacterial cell wall synthesis and interfere with essential metabolic processes. Studies have shown that it can disrupt the function of key enzymes involved in bacterial growth, such as DNA gyrase and dihydroorotase .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been studied for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the synthesis of pro-inflammatory mediators .

Case Studies and Experimental Data

  • Antimicrobial Activity : A study assessed the compound's effectiveness against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) values were determined, revealing strong activity against Escherichia coli (MIC < 29 μg/mL) and Staphylococcus aureus (MIC < 40 μg/mL) .
  • Anti-inflammatory Activity : In vitro experiments demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in stimulated macrophages, indicating its potential for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzothiazole derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamideModerateLow
N-(1,3-benzothiazol-2-yl)-4-methoxybenzamideHighModerate
This compoundVery HighHigh

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide?

The compound is typically synthesized via multi-step reactions. A common approach involves coupling 6-aminobenzothiazole with 4-(dimethylsulfamoyl)benzoyl chloride in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere. Catalysts like triethylamine or DMAP are used to facilitate acylation . Post-synthesis, purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity is validated via HPLC (≥95% purity threshold) and NMR spectroscopy .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical techniques include:

  • 1H/13C NMR : To confirm hydrogen/carbon environments (e.g., benzothiazole protons at δ 7.8–8.2 ppm, dimethylsulfamoyl group at δ 2.9–3.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation (e.g., [M+H]+ at m/z 376.08) .
  • IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

  • Antioxidant Activity : DPPH or ABTS radical scavenging assays at concentrations of 10–100 μM .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. What mechanistic hypotheses explain its biological activity?

The dimethylsulfamoyl group enhances solubility and target binding, while the benzothiazole core may intercalate DNA or inhibit kinases. In vitro studies suggest inhibition of topoisomerase II (via DNA relaxation assays) and NF-κB pathway modulation (via luciferase reporter assays) . Molecular docking simulations predict strong binding to the ATP pocket of EGFR kinase (ΔG ≈ -9.2 kcal/mol) .

Q. How do structural modifications influence its potency?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy Substitution : Adding methoxy groups at positions 5/6 on the benzothiazole ring (e.g., as in N-(5,6-dimethoxy-1,3-benzothiazol-2-yl) analogs) increases cytotoxicity (IC50 < 10 μM in HeLa cells) .
  • Sulfamoyl vs. Methylthio : Replacing dimethylsulfamoyl with methylthio reduces solubility and antimicrobial activity (MIC increases from 2 μg/mL to >64 μg/mL) .

Q. How can researchers resolve contradictions in biological data across studies?

Discrepancies in IC50/MIC values often arise from:

  • Assay Conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24h vs. 48h). Standardize protocols using CLSI guidelines .
  • Impurity Interference : Trace solvents (e.g., DMSO residuals >0.1%) may skew results. Validate purity via LC-MS before assays .

Q. What advanced analytical methods optimize reaction monitoring?

  • In-situ FTIR : Track acyl chloride consumption during synthesis by monitoring carbonyl peak intensity .
  • UPLC-QTOF : For real-time reaction profiling (e.g., detecting intermediates with m/z 245.05 [benzothiazole-Cl]+) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

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